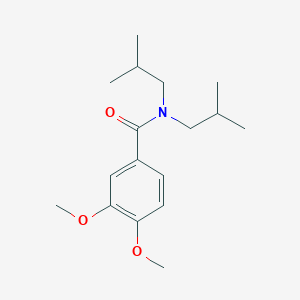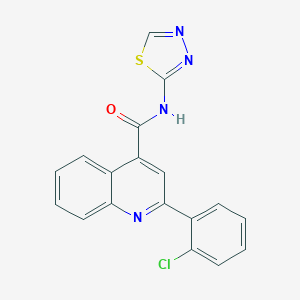![molecular formula C14H9Br2N3O B262224 (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties, which make it an important tool for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves the inhibition of specific enzymes and proteins. This compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one are dependent on the specific enzymes and proteins that it inhibits. Some of the effects that have been observed include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its specificity. This compound has been shown to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to prevent environmental contamination and health hazards.
Direcciones Futuras
There are several future directions for the research on (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one. One direction is the development of new drugs based on the structure of this compound. Another direction is the identification of new enzymes and proteins that can be targeted by this compound. Finally, research can be focused on the optimization of the synthesis method to improve the yield and purity of the final product.
Conclusion:
In conclusion, (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one is a valuable tool for scientific research. Its unique properties make it an important compound for studying the mechanism of action of various enzymes and proteins. While there are some limitations to using this compound, its potential applications in drug discovery and other fields make it an important area of research for the future.
Métodos De Síntesis
The synthesis of (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves a series of chemical reactions. The first step involves the reaction of 5-aminoindazole with 2,4-dibromocyclohexane-1,3-dione in the presence of a base catalyst. This reaction forms an intermediate product, which is then treated with formaldehyde to produce the final product.
Aplicaciones Científicas De Investigación
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications. It is primarily used as a tool for studying the mechanism of action of various enzymes and proteins. This compound is also used in drug discovery research, where it is used to identify potential drug targets and to develop new drugs.
Propiedades
Nombre del producto |
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Fórmula molecular |
C14H9Br2N3O |
Peso molecular |
395.05 g/mol |
Nombre IUPAC |
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H9Br2N3O/c15-10-3-9(14(20)12(16)5-10)6-17-11-1-2-13-8(4-11)7-18-19-13/h1-7,17H,(H,18,19)/b9-6+ |
Clave InChI |
XTVYBCQBKXVCQN-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC2=C(C=C1N/C=C/3\C=C(C=C(C3=O)Br)Br)C=NN2 |
SMILES |
C1=CC2=C(C=C1NC=C3C=C(C=C(C3=O)Br)Br)C=NN2 |
SMILES canónico |
C1=CC2=C(C=C1NC=C3C=C(C=C(C3=O)Br)Br)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



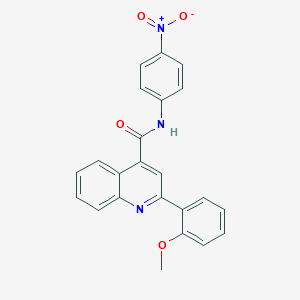
![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)
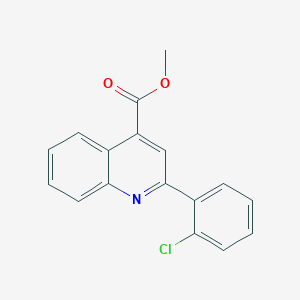
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
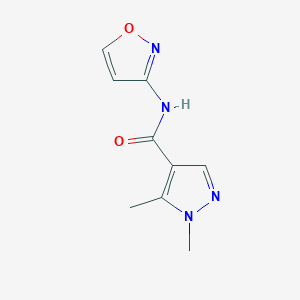
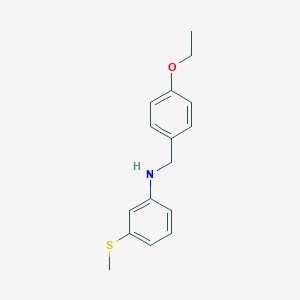
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
